Phenyl(4-tosylpiperazin-1-yl)methanone
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Overview
Description
Phenyl(4-tosylpiperazin-1-yl)methanone is a chemical compound with the molecular formula C18H20N2O3S and a molecular weight of 344.43 g/mol . This compound is characterized by the presence of a phenyl group, a tosyl group, and a piperazine ring, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or chloroform and catalysts like aluminum chloride .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-tosylpiperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Phenyl(4-tosylpiperazin-1-yl)methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenyl(4-tosylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids . This inhibition can modulate the endocannabinoid system, leading to potential therapeutic effects in various diseases .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyphenyl)(4-phenylpiperazin-1-yl)methanone
- (4-Benzoylpiperazin-1-yl)(2-nitrophenyl)methanone
- (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone
Uniqueness
Phenyl(4-tosylpiperazin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tosyl group, in particular, allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15-7-9-17(10-8-15)24(22,23)20-13-11-19(12-14-20)18(21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJRRXMJXLLOAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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